Cas no 898776-73-3 ((2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone)

(2-Chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone is a fluorinated and chlorinated aromatic ketone derivative featuring a pyrrolidine-substituted benzyl moiety. This compound exhibits potential utility as an intermediate in pharmaceutical and agrochemical synthesis due to its bifunctional electrophilic character, enabling selective modifications at both the carbonyl and amine sites. The chloro and fluoro substituents enhance reactivity in cross-coupling reactions, while the pyrrolidinylmethyl group contributes to improved solubility and bioavailability in drug design. Its rigid aromatic backbone ensures stability under various reaction conditions, making it suitable for scaffold diversification in medicinal chemistry. The compound’s structural features suggest applicability in developing kinase inhibitors or CNS-targeted molecules, though further functionalization may be required for specific biological activity.
(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone structure
898776-73-3 structure
Product Name:(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
CAS No:898776-73-3
MF:C18H17ClFNO
MW:317.785087347031
MDL:MFCD03841531
CID:1946269
PubChem ID:24724362
Update Time:2025-05-27

(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone Chemical and Physical Properties

Names and Identifiers

    • (2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
    • 2-CHLORO-4-FLUORO-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
    • CTK5G5587
    • AG-H-65692
    • KB-169714
    • 2-chloro-4-fluoro-4'-pyrrolidinomethylbenzophenone
    • MFCD03841531
    • AKOS016019816
    • (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
    • DTXSID40642761
    • (2-Chloro-4-fluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone
    • 898776-73-3
    • 2-chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone
    • MDL: MFCD03841531
    • Inchi: 1S/C18H17ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
    • InChI Key: KVIIPMYFVUNDRU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C1C=CC(=CC=1)CN1CCCC1)=O)F

Computed Properties

  • Exact Mass: 317.0982700Da
  • Monoisotopic Mass: 317.0982700Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 20.3Ų

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(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898776-73-3)(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Order Number:A1190201
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:12
Price ($):393.0
Email:sales@amadischem.com

Additional information on (2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Comprehensive Overview of (2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone (CAS No. 898776-73-3)

The compound (2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone (CAS No. 898776-73-3) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 2-chloro-4-fluorophenyl group and a pyrrolidin-1-ylmethyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor scaffold or intermediate in synthetic chemistry, aligning with current trends in targeted therapy development.

In recent years, the demand for fluorinated aromatic compounds like 898776-73-3 has surged due to their enhanced metabolic stability and bioavailability—key attributes in modern drug design. The presence of both chloro and fluoro substituents contributes to its electronic properties, which are critical for structure-activity relationship (SAR) studies. This aligns with frequent search queries such as "fluorine in drug design 2024" or "halogenated phenyl ketones applications," reflecting industry focus on bioisosteric replacement strategies.

The pyrrolidine ring system in this compound is particularly noteworthy, as this saturated nitrogen heterocycle is a privileged structure in medicinal chemistry. Its incorporation enhances solubility and provides vectors for further functionalization, addressing common challenges in lead optimization—a topic frequently searched in conjunction with "fragment-based drug discovery." Analytical techniques for characterizing 898776-73-3, including HPLC purity analysis and LC-MS structural confirmation, are also trending subjects in analytical chemistry forums.

From a synthetic perspective, the benzophenone core of this molecule offers versatile reactivity patterns. Current literature suggests growing interest in its potential as a photoaffinity labeling probe or covalent inhibitor precursor, coinciding with increased searches for "click chemistry compatible aryl ketones." The compound's logP and PSA (polar surface area) values—frequently requested data points in research databases—make it particularly relevant for blood-brain barrier permeability predictions in CNS drug development.

Environmental and regulatory aspects of chloro-fluoro aromatics remain a hot topic, with 898776-73-3 being studied for its green chemistry synthesis pathways. This responds to the pharmaceutical industry's emphasis on PMI (process mass intensity) reduction—a subject generating numerous search queries about "sustainable heterocycle synthesis." The compound's stability under various pH conditions (another frequently researched parameter) makes it suitable for formulation development studies.

In material science applications, the diphenylmethanone structure shows promise in liquid crystal and organic semiconductor research, areas experiencing growing academic interest. The electronic effects of its substituents influence charge transport properties—a connection evident in search trends combining "aryl ketones" with "optoelectronic materials." Patent analysis reveals increasing claims involving derivatives of 898776-73-3, particularly in IP-protected pharmaceutical compositions.

Quality control protocols for (2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone frequently involve chiral HPLC methods (given potential stereocenters in derivatives) and residual solvent analysis—both techniques generating substantial search volume in analytical method development circles. The compound's thermal stability data, often requested in material safety documentation, positions it favorably for high-temperature applications in specialty chemicals.

Emerging research explores the molecule's potential in proteolysis targeting chimeras (PROTACs), connecting to the booming field of targeted protein degradation. This application leverages both the aryl ketone warhead capability and pyrrolidine linker functionality—topics frequently appearing in recent conference proceedings and matching search terms like "E3 ligase recruiter design." Such interdisciplinary applications demonstrate why CAS 898776-73-3 maintains relevance across multiple cutting-edge research domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898776-73-3)(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
A1190201
Purity:99%
Quantity:1g
Price ($):393.0
Email